

# Application Notes: BAY 60-6583 in Angiogenesis Assays

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## Compound of Interest

Compound Name: BAY 60-6583

Cat. No.: B1667818

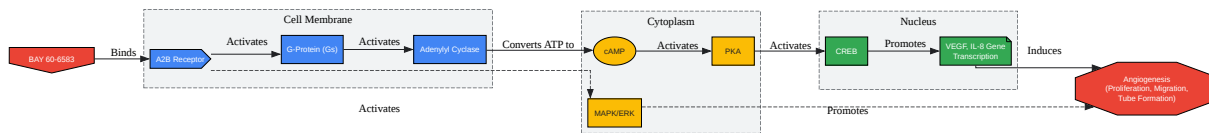
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## Introduction

**BAY 60-6583** is a potent and selective partial agonist for the A2B adenosine receptor (A2BAR). [1] Adenosine, a signaling nucleoside, plays a critical role in various physiological and pathological processes, including angiogenesis. Its effects are mediated by four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2B receptor, in particular, is activated under conditions of high adenosine concentration, such as hypoxia and inflammation, which are often associated with tumor growth and neovascularization. [2] Activation of the A2BAR by **BAY 60-6583** has been shown to stimulate the production of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8), from various cell types, including human microvascular endothelial cells (HMEC-1). [2][3] These notes provide an overview of the application of **BAY 60-6583** in common angiogenesis assays, including quantitative data and detailed experimental protocols.

## Mechanism of Action in Angiogenesis

**BAY 60-6583** exerts its pro-angiogenic effects primarily through the activation of the A2B adenosine receptor. This initiates a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. The pathway often involves the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate transcription factors like CREB, leading to the upregulation of pro-angiogenic genes such as VEGF. [3] Additionally, A2BAR activation can engage the MAPK/ERK signaling pathway, further contributing to cell proliferation and migration. [3][4]



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**Caption:** Signaling pathway of **BAY 60-6583** in promoting angiogenesis.

## Quantitative Data Summary

The following tables summarize the quantitative effects of **BAY 60-6583** observed in various experimental models.

Table 1: Receptor Binding and Activation

Parameter	Species/Cell Line	Value	Reference
EC50 (A2BAR)	Recombinant Human (CHO cells)	3 nM	[1]
EC50 (A2BAR)	Murine	2.83 nM	
EC50 (cAMP assay)	HEK293 (endogenous A2BAR)	242 nM	[3]
EC50 (cAMP assay)	HEK293 (overexpressed A2BAR)	6.1 nM	[3]
EC50 (pERK)	A549 cells	114.8 ± 24.5 nM	[4]
Ki (A2BAR)	Mouse	750 nM	[1]
Ki (A2BAR)	Rabbit	340 nM	[1]

| Ki (A2BAR) | Dog | 330 nM |[1] |

Table 2: In Vitro Angiogenesis-Related Assays

Assay	Cell Line	Concentration	Effect	Reference
Proliferation	MDA-MB-231	1 $\mu$ M	Increased [3H]-thymidine incorporation	[2]
Migration	MDA-MB-231	1 $\mu$ M	Increased migratory response	[2]
Proliferation	A549	50-100 nM	Slight increase in cell number	[4]
Endothelial Barrier	HMEC-1 (Hypoxic)	Dose-dependent	Reduction in paracellular flux rates	[5][6]
Colony Formation	769-P, Caki-1 (RCC)	10 nM	Rescued antagonist-induced growth inhibition	[7]

| Wound Healing | 769-P, Caki-1 (RCC) | 10 nM | Reversed antagonist-induced migration inhibition [[7] |

Table 3: In Vivo and Ex Vivo Studies

Model	Assay	Dosage / Concentration	Effect	Reference
Mouse Model	Hypoxia-induced vascular leak	80 µg/kg (IP)	Attenuated pulmonary edema and vascular leakage	[5][6]
Mouse Aortic Ring	Vasorelaxation	10 <sup>-11</sup> - 10 <sup>-5</sup> M	Produced relaxation in both WT and A2A KO aorta	[8][9]
Mouse Model	Myocardial Ischemia	100 µg/kg (IV)	Reduces infarct size	

| Mouse AGM Explant | CFU-C Assay | Not specified | Increased multipotent progenitors [[10] |

## Experimental Protocols

The following are detailed protocols for common angiogenesis assays utilizing **BAY 60-6583**.

### Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in response to angiogenic stimuli.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells (e.g., SVEC4-10)[11]
- Endothelial Basal Medium (EBM-2) with supplements
- Fetal Bovine Serum (FBS)
- Matrigel® Basement Membrane Matrix

- **BAY 60-6583** (stock solution in DMSO)
- Vehicle control (DMSO)
- Calcein AM (for visualization)
- 96-well plates

#### Protocol:

- Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.[\[12\]](#)
- Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.[\[12\]](#)
- Cell Preparation: Culture HUVECs to ~80-90% confluency. Harvest the cells using trypsin and resuspend them in EBM-2 containing 2% FBS.
- Cell Seeding: Prepare a cell suspension of  $1-2 \times 10^5$  cells/mL. Add 100 µL of the cell suspension ( $1-2 \times 10^4$  cells) to each Matrigel-coated well.[\[11\]](#)
- Treatment: Prepare working solutions of **BAY 60-6583** in the culture medium. Common final concentrations range from 10 nM to 1 µM. Add the desired concentration of **BAY 60-6583** or vehicle control to the respective wells.
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 6-18 hours.[\[11\]](#)[\[12\]](#)
- Visualization: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes.[\[12\]](#)
- Imaging and Analysis: Capture images of the tube networks using a fluorescence microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using software like ImageJ.

## Scratch (Wound Healing) Migration Assay

This assay measures two-dimensional cell migration.

#### Materials:

- Endothelial cells (e.g., SVEC4-10)[[11](#)]
- Complete growth medium and serum-free medium
- **BAY 60-6583** (stock solution in DMSO)
- 24-well plates
- p200 pipette tip or sterile cell scraper

#### Protocol:

- Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to form a confluent monolayer.
- Starvation (Optional): To minimize proliferation, you may switch to a serum-free or low-serum medium for 8-12 hours before the scratch.
- Creating the Wound: Use a sterile p200 pipette tip to create a straight, uniform scratch across the center of the monolayer.
- Washing: Gently wash the wells twice with PBS to remove detached cells.
- Treatment: Add fresh low-serum medium containing the desired concentrations of **BAY 60-6583** (e.g., 10 nM to 1  $\mu$ M) or vehicle control.[[11](#)]
- Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined locations for each well. This is the 0-hour time point.
- Incubation: Incubate the plate at 37°C and 5% CO<sub>2</sub>.
- Imaging (Final Time): After a set time (e.g., 6-24 hours), capture images of the same locations as in step 6.[[11](#)]
- Analysis: Measure the width of the scratch at time 0 and the final time point. The migration rate can be calculated as the difference in wound area or width over time, often expressed

as a percentage of wound closure.[11]

## Ex Vivo Aortic Ring Assay

This assay provides a more complex, organotypic model of angiogenesis, retaining the native cellular environment.

Materials:

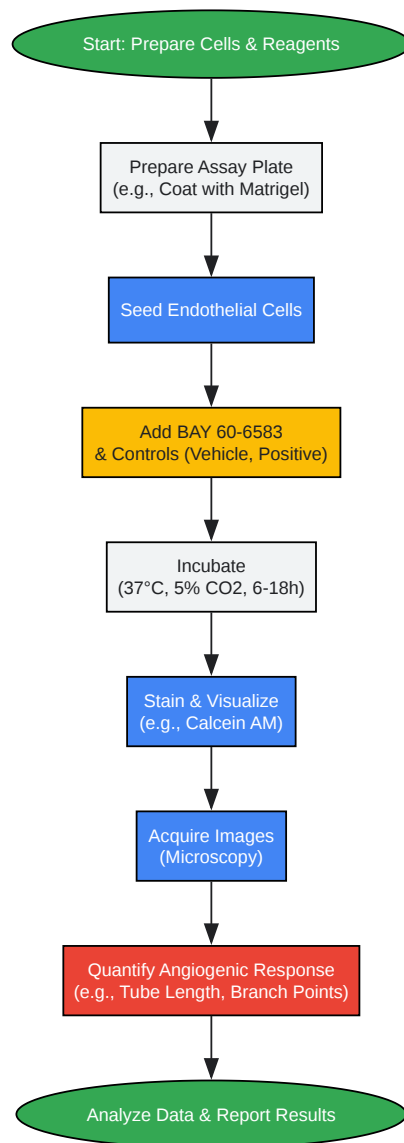
- Thoracic aorta from a mouse or rat
- Krebs-Henseleit buffer or serum-free endothelial growth medium[8][13]
- Type I Collagen or Matrigel®[13]
- **BAY 60-6583** (stock solution in DMSO)
- 48-well plates
- Surgical instruments

Protocol:

- **Aorta Dissection:** Euthanize a mouse and dissect the thoracic aorta under sterile conditions. Place it in a petri dish containing ice-cold Krebs-Henseleit buffer.
- **Ring Preparation:** Carefully remove periaortic fibro-adipose tissue. Cut the aorta into 1 mm thick cross-sections (rings).[8]
- **Embedding:** Place a base layer of collagen or Matrigel® in each well of a 48-well plate and allow it to polymerize. Place one aortic ring in the center of each well. Cover the ring with a second layer of collagen/Matrigel®.[13]
- **Treatment:** After the top layer has polymerized, add 300-500 µL of endothelial growth medium containing various concentrations of **BAY 60-6583** (e.g.,  $10^{-11}$  to  $10^{-5}$  M) or vehicle control.[8][9]

- Incubation: Incubate the plate at 37°C and 5% CO<sub>2</sub> for 7-14 days, changing the medium every 2-3 days.
- Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. On the final day, quantify the angiogenic response by measuring the length and number of sprouts emanating from the ring.

## Experimental Workflow Visualization



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**Caption:** General workflow for an in vitro angiogenesis assay (e.g., Tube Formation).



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